Cas no 1060168-58-2 (N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide)
![N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide structure](https://ja.kuujia.com/scimg/cas/1060168-58-2x500.png)
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide
- F5037-0354
- 1060168-58-2
- VU0632068-1
- N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]cyclopropanecarboxamide
- AKOS024493040
- N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide
-
- インチ: 1S/C18H19N5O3/c1-25-14-6-4-12(5-7-14)17-21-20-15-8-9-16(22-23(15)17)26-11-10-19-18(24)13-2-3-13/h4-9,13H,2-3,10-11H2,1H3,(H,19,24)
- InChIKey: WEXWFOYJLXYYMI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC1)NCCOC1C=CC2=NN=C(C3C=CC(=CC=3)OC)N2N=1
計算された属性
- せいみつぶんしりょう: 353.14878949g/mol
- どういたいしつりょう: 353.14878949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 481
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5037-0354-20mg |
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide |
1060168-58-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5037-0354-30mg |
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide |
1060168-58-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5037-0354-10μmol |
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide |
1060168-58-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5037-0354-1mg |
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide |
1060168-58-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5037-0354-5μmol |
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide |
1060168-58-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5037-0354-15mg |
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide |
1060168-58-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5037-0354-40mg |
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide |
1060168-58-2 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5037-0354-50mg |
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide |
1060168-58-2 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5037-0354-5mg |
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide |
1060168-58-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5037-0354-3mg |
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide |
1060168-58-2 | 3mg |
$63.0 | 2023-09-10 |
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide 関連文献
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamideに関する追加情報
Comprehensive Overview of N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide (CAS No. 1060168-58-2)
The compound N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide, identified by its CAS number 1060168-58-2, is a sophisticated heterocyclic molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold known for its diverse biological activities. The presence of a 4-methoxyphenyl moiety and a cyclopropanecarboxamide side chain further enhances its potential as a lead candidate for drug development. Researchers are particularly interested in its structure-activity relationship (SAR), which could unlock new therapeutic applications.
In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by the need for targeted therapies in oncology and inflammatory diseases. The triazolopyridazine core of this compound is structurally analogous to several FDA-approved drugs, making it a promising subject for drug repurposing studies. Additionally, its CAS No. 1060168-58-2 is frequently searched in academic databases and patent literature, reflecting its relevance in high-throughput screening (HTS) and fragment-based drug design (FBDD).
One of the most intriguing aspects of this compound is its potential bioavailability and metabolic stability, which are critical factors in drug development. The cyclopropane ring, a common pharmacophore, is known to improve metabolic resistance by reducing oxidative degradation in the liver. Meanwhile, the methoxy group on the phenyl ring may enhance membrane permeability, a feature highly sought after in CNS-targeting drugs. These attributes align with current trends in precision medicine, where researchers aim to optimize pharmacokinetic properties early in the discovery pipeline.
The synthesis of N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide involves multi-step organic reactions, including cyclocondensation and nucleophilic substitution. Patent filings highlight its utility as an intermediate for protein kinase inhibitors, particularly in modulating pathways like JAK-STAT and PI3K/AKT/mTOR, which are hotspots in cancer research. Its CAS No. 1060168-58-2 is often cross-referenced in studies exploring allosteric modulation, a cutting-edge approach to drug selectivity.
From a commercial perspective, this compound is listed in catalogs of specialty chemical suppliers catering to pharmaceutical R&D and academic labs. Its pricing and availability are influenced by the complexity of its synthesis and the purity required for in vitro assays. Recent forum discussions and Q&A platforms like ResearchGate reveal growing interest in its scalable synthesis and green chemistry alternatives, reflecting the industry's shift toward sustainable practices.
In conclusion, N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide (CAS No. 1060168-58-2) exemplifies the convergence of medicinal chemistry and drug discovery innovation. Its structural features and biological potential position it as a valuable tool for researchers tackling unmet medical needs, particularly in targeted therapy and personalized medicine. As the scientific community continues to explore its applications, this compound is poised to remain a focal point in preclinical research and translational science.
1060168-58-2 (N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide) 関連製品
- 2287283-47-8(1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane)
- 179334-17-9(1-(2,3-difluorobenzyl)piperazine)
- 27385-45-1(1,3-Cyclohexanedione mono(phenylhydrazone))
- 2228946-73-2(3-(1-azido-2-hydroxyethyl)benzonitrile)
- 500279-52-7(N-benzyl-2-{3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl}acetamide)
- 1220017-62-8(N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride)
- 1261484-40-5(3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine)
- 1393544-30-3(Ethyl (4-chloro-3-fluoropyridin-2-YL)acetate)
- 4512-51-0(2-Methyl-2-(trifluoroacetamido)butanoic acid)
- 899365-18-5(2-(5-chloro-2-ethoxyphenyl)pyrrolidine)



